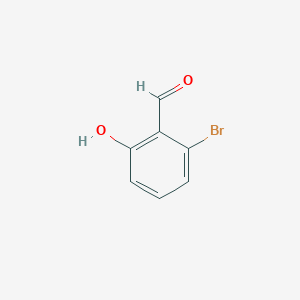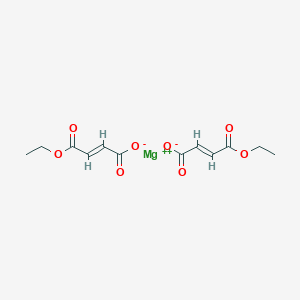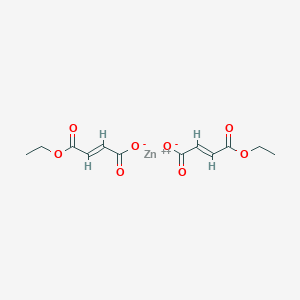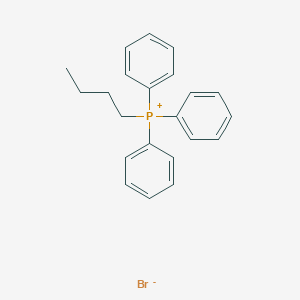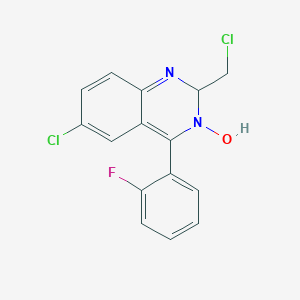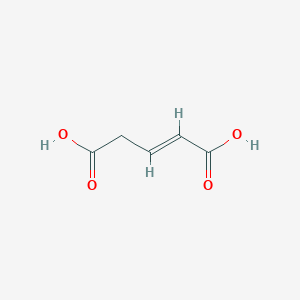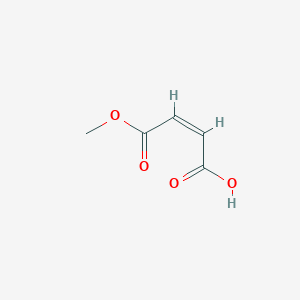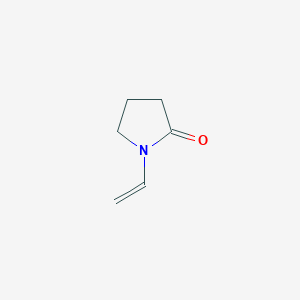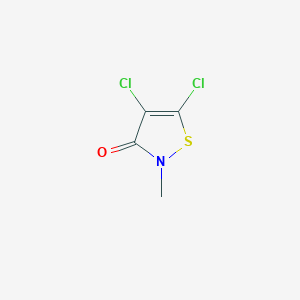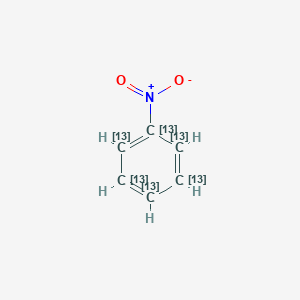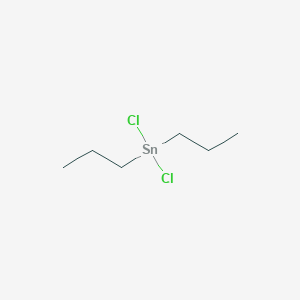
Dicloro-dipropilestannano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorodipropylstannane is an organotin compound with the molecular formula C6H14Cl2Sn. It is characterized by the presence of two chlorine atoms and two propyl groups attached to a tin atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Dichlorodipropylstannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichlorodipropylstannane can be synthesized through the reaction of tin tetrachloride with propylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction is as follows:
SnCl4+2C3H7MgBr→C6H14Cl2Sn+2MgBrCl
Industrial Production Methods: In industrial settings, dichlorodipropylstannane is produced using similar methods but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: Dichlorodipropylstannane can undergo oxidation reactions to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: This compound can be reduced to form lower oxidation state tin compounds using reducing agents like lithium aluminum hydride.
Substitution: Dichlorodipropylstannane can participate in substitution reactions where the chlorine atoms are replaced by other groups such as alkyl or aryl groups. This is typically achieved using Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; conducted under an inert atmosphere.
Substitution: Grignard reagents, organolithium compounds; reactions are performed in anhydrous solvents under inert conditions.
Major Products:
Oxidation: Tin oxides (e.g., tin dioxide).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituent used.
Mecanismo De Acción
The mechanism by which dichlorodipropylstannane exerts its effects involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It can also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the tin atom plays a crucial role in these interactions.
Comparación Con Compuestos Similares
Dichlorodimethylstannane: Similar structure but with methyl groups instead of propyl groups.
Dichlorodiethylstannane: Contains ethyl groups instead of propyl groups.
Dichlorodibutylstannane: Contains butyl groups instead of propyl groups.
Comparison: Dichlorodipropylstannane is unique due to the presence of propyl groups, which influence its reactivity and physical properties. Compared to dichlorodimethylstannane and dichlorodiethylstannane, dichlorodipropylstannane has a higher molecular weight and different solubility characteristics. Its reactivity in substitution reactions may also differ due to the steric effects of the propyl groups.
Propiedades
Número CAS |
867-36-7 |
|---|---|
Fórmula molecular |
C6H14Cl2Sn |
Peso molecular |
275.79 g/mol |
Nombre IUPAC |
dipropyltin(2+);dichloride |
InChI |
InChI=1S/2C3H7.2ClH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
CTRHCENQKGMZLE-UHFFFAOYSA-L |
SMILES |
CCC[Sn](CCC)(Cl)Cl |
SMILES canónico |
CCC[Sn+2]CCC.[Cl-].[Cl-] |
Key on ui other cas no. |
867-36-7 |
Pictogramas |
Acute Toxic; Environmental Hazard |
Sinónimos |
Dipropyltin Dichloride ; dichlorodipropyltin; Di-n-Propyltin Dichloride; Dichlorodipropylstannane; Dichlorodipropyltin; Dipropyltin Chloride; NSC 92618 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)
